molecular formula C4H8INO B6282679 N-ethyl-2-iodoacetamide CAS No. 152074-08-3

N-ethyl-2-iodoacetamide

Cat. No.: B6282679
CAS No.: 152074-08-3
M. Wt: 213.02 g/mol
InChI Key: USKOHIZRBPPOPL-UHFFFAOYSA-N
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Description

N-ethyl-2-iodoacetamide is an organic compound with the molecular formula C4H8INO It is characterized by the presence of an iodine atom attached to an acetamide group, which is further substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethyl-2-iodoacetamide can be synthesized through the reaction of ethylamine with 2-iodoacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

C2H5NH2 + ICH2COCl → C4H8INO + HCl\text{C2H5NH2 + ICH2COCl → C4H8INO + HCl} C2H5NH2 + ICH2COCl → C4H8INO + HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as thiols, amines, or hydroxides.

    Reduction Reactions: The compound can be reduced to form N-ethylacetamide by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of N-ethyl-2-iodoacetic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium thiolate or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous medium.

Major Products Formed:

    Substitution: N-ethyl-2-thioacetamide, N-ethyl-2-aminoacetamide.

    Reduction: N-ethylacetamide.

    Oxidation: N-ethyl-2-iodoacetic acid.

Scientific Research Applications

N-ethyl-2-iodoacetamide has several applications in scientific research:

    Chemistry: Used as an alkylating agent in organic synthesis to introduce ethyl and iodoacetamide groups into molecules.

    Biology: Employed in the modification of proteins and peptides, particularly in the study of enzyme mechanisms and protein-protein interactions.

    Medicine: Investigated for its potential use in the development of radiolabeled compounds for diagnostic imaging.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-2-iodoacetamide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biomolecules, such as the thiol groups in cysteine residues of proteins. This alkylation can lead to changes in the structure and function of the target biomolecules, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

  • N-methyl-2-iodoacetamide
  • N-propyl-2-iodoacetamide
  • N-ethyl-2-bromoacetamide

Comparison: N-ethyl-2-iodoacetamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for specific applications where other alkyl groups might be less effective.

Properties

CAS No.

152074-08-3

Molecular Formula

C4H8INO

Molecular Weight

213.02 g/mol

IUPAC Name

N-ethyl-2-iodoacetamide

InChI

InChI=1S/C4H8INO/c1-2-6-4(7)3-5/h2-3H2,1H3,(H,6,7)

InChI Key

USKOHIZRBPPOPL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CI

Purity

95

Origin of Product

United States

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